(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-hydroxybenzofuran-3(2H)-one with 1-methyl-1H-pyrrole-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The hydrogen atoms in the pyrrole ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzofuran-3-ol derivatives.
Substitution: Formation of halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-hydroxybenzofuran-3(2H)-one: Lacks the pyrrole moiety, resulting in different chemical properties and applications.
1-methyl-1H-pyrrole-2-carbaldehyde:
Uniqueness
(2E)-6-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is unique due to the combination of the benzofuran and pyrrole moieties, which confer specific chemical properties and potential applications that are not observed in the individual components. This unique structure allows for diverse reactivity and a wide range of scientific research applications.
Properties
IUPAC Name |
(2E)-6-hydroxy-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15-6-2-3-9(15)7-13-14(17)11-5-4-10(16)8-12(11)18-13/h2-8,16H,1H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAHAGNYNSJQKN-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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